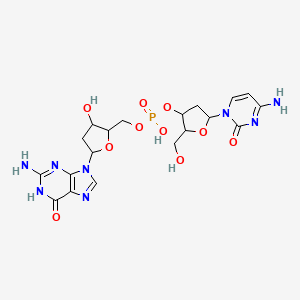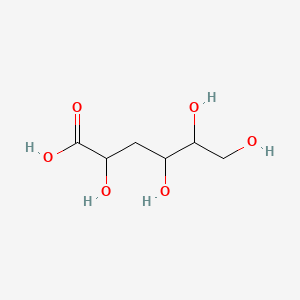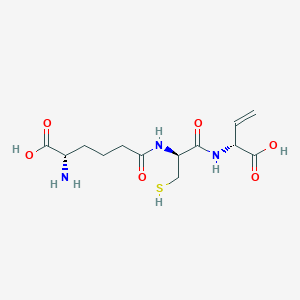
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is designed with specific amino acid sequences and modifications to achieve desired properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves standard peptide synthesis techniques. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired sequence is achieved .
Industrial Production Methods
Industrial production of this peptide compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.
Substitution: The vinyl group can participate in substitution reactions, allowing for further functionalization of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and substituted peptides with additional functional groups .
Scientific Research Applications
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH has several applications in scientific research:
Mechanism of Action
The mechanism of action of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, modulating their activity. The vinyl group allows for further functionalization, enabling the peptide to interact with a broader range of targets. These interactions can influence various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with antioxidant properties, containing glutamic acid, cysteine, and glycine.
Oxytocin: A cyclic peptide hormone involved in childbirth and lactation.
Vasopressin: A peptide hormone that regulates water retention in the body.
Uniqueness
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH is unique due to its specific amino acid sequence and the presence of a vinyl group, which allows for additional functionalization. This makes it a versatile tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H21N3O6S |
|---|---|
Molecular Weight |
347.39 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S)-1-[[(1R)-1-carboxyprop-2-enyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C13H21N3O6S/c1-2-8(13(21)22)16-11(18)9(6-23)15-10(17)5-3-4-7(14)12(19)20/h2,7-9,23H,1,3-6,14H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t7-,8+,9+/m0/s1 |
InChI Key |
JJJCGQKXGIRXKN-DJLDLDEBSA-N |
Isomeric SMILES |
C=C[C@H](C(=O)O)NC(=O)[C@@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)
![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)
![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)
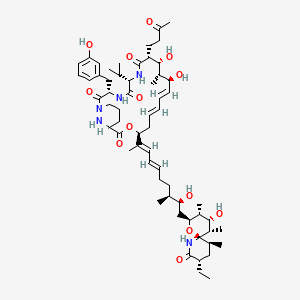
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)

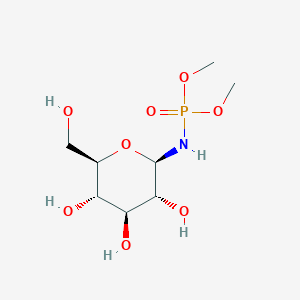
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
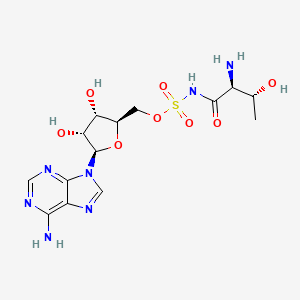
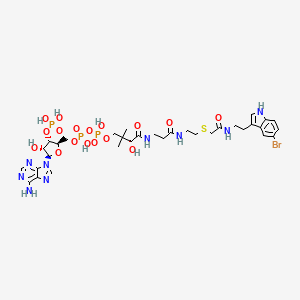
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
